Propamidine isethionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Acanthamoeba Keratitis Research

Propamidine isethionate has been investigated for its effectiveness against Acanthamoeba, a free-living amoeba that can cause a sight-threatening corneal infection known as Acanthamoeba keratitis []. Studies suggest it may have some efficacy, particularly in the early stages of the infection []. However, its use is often combined with other medications for optimal treatment due to potential resistance development [].

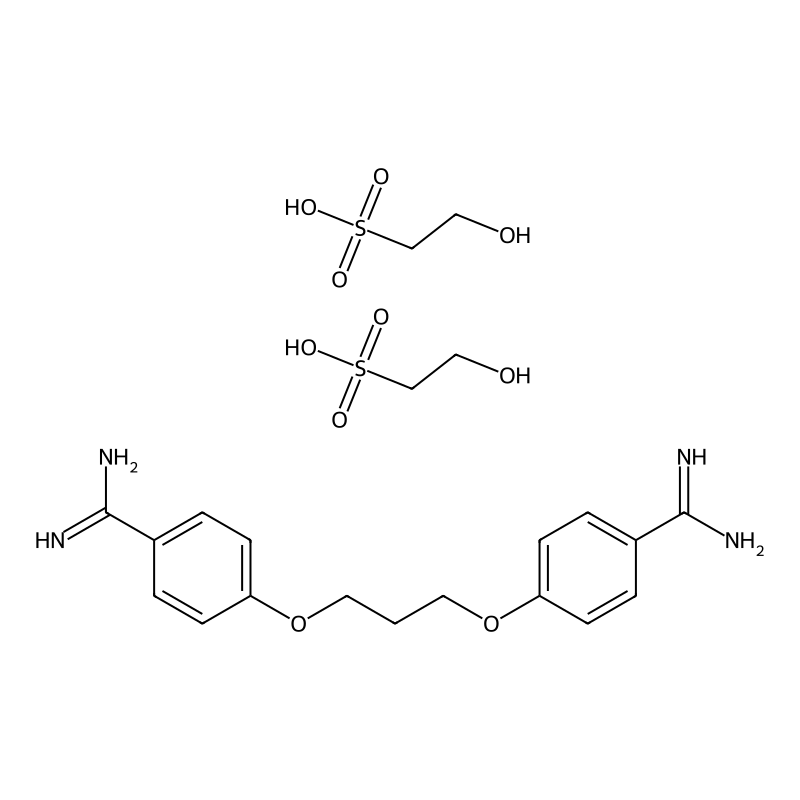

Propamidine isethionate is a compound derived from propamidine, specifically the isethionic acid salt form. Its chemical formula is and it is classified as an antiseptic and disinfectant. This compound is primarily utilized in medical applications, particularly for treating infections caused by Acanthamoeba, a type of amoeba that can lead to severe eye infections such as keratitis .

- Oxidation: Propamidine isethionate can react with oxidizing agents, which may alter its structure and properties.

- Hydrolysis: In aqueous environments, it may break down into its constituent parts, affecting its efficacy as an antiseptic.

- Complexation: It can form complexes with metal ions, potentially influencing its antibacterial activity .

These reactions are significant in understanding the stability and effectiveness of propamidine isethionate in clinical settings.

Propamidine isethionate exhibits notable biological activity, primarily as an antimicrobial agent. It demonstrates bacteriostatic properties against a broad spectrum of microorganisms, including:

- Gram-positive bacteria: Effective against pyrogenic cocci and antibiotic-resistant staphylococci.

- Gram-negative bacteria: Shows activity against certain strains, although its effectiveness may vary based on the presence of organic matter like tissue fluids and pus .

Additionally, propamidine's mechanism of action involves inhibiting bacterial growth, allowing the immune system to effectively combat infections.

The synthesis of propamidine isethionate typically involves:

- Formation of Propamidine: The initial step involves synthesizing propamidine from appropriate starting materials through amidation reactions.

- Salt Formation: Propamidine is then reacted with isethionic acid to form the isethionate salt. This step often requires careful control of pH and temperature to ensure the desired product yield and purity .

Alternative methods may include variations in reaction conditions or the use of different solvents to optimize the synthesis process.

Propamidine isethionate has several important applications:

- Medical Use: Primarily used in ophthalmic preparations for treating Acanthamoeba keratitis and other minor eye infections. It works by stopping bacterial growth, thus aiding in infection resolution .

- Disinfectant: Utilized in various disinfectant formulations due to its broad-spectrum antimicrobial properties .

Studies on propamidine isethionate have shown that it can interact with various substances:

- Antibiotics: Its efficacy may be enhanced or diminished when used alongside certain antibiotics, necessitating careful consideration in combination therapies.

- Contact Lens Solutions: The presence of benzalkonium chloride in some formulations can lead to interactions that affect ocular health, particularly in users of soft contact lenses .

Understanding these interactions is crucial for optimizing therapeutic regimens involving propamidine isethionate.

Several compounds share structural or functional similarities with propamidine isethionate. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Hexamidine | Known for its biocidal properties against fungi. | |

| Dibromopropamidine | Exhibits enhanced antibacterial activity. | |

| Chlorhexidine | Broad-spectrum antiseptic used in oral care. |

Uniqueness of Propamidine Isethionate

Propamidine isethionate stands out due to its specific application in treating Acanthamoeba infections and its ability to maintain efficacy in the presence of organic matter. Its unique chemical structure allows for targeted action against specific pathogens while minimizing toxicity to human tissues .

Purity

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Dos Santos DL, Kwitko S, Marinho DR, de Araújo BS, Locatelli CI, Rott MB. Acanthamoeba keratitis in Porto Alegre (southern Brazil): 28 cases and risk factors. Parasitol Res. 2018 Mar;117(3):747-750. doi: 10.1007/s00436-017-5745-y. Epub 2018 Jan 14. PubMed PMID: 29332157.

3: Fernández-Ferreiro A, Santiago-Varela M, Gil-Martínez M, González-Barcia M, Luaces-Rodríguez A, Díaz-Tome V, Pardo M, Méndez JB, Piñeiro-Ces A, Rodríguez-Ares MT, Lamas MJ, Otero-Espinar FJ. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops. J Ocul Pharmacol Ther. 2017 Apr;33(3):202-209. doi: 10.1089/jop.2016.0053. PubMed PMID: 28384032.

4: Niyyati M, Dodangeh S, Lorenzo-Morales J. A Review of the Current Research Trends in the Application of Medicinal Plants as a Source for Novel Therapeutic Agents Against Acanthamoeba Infections. Iran J Pharm Res. 2016 Fall;15(4):893-900. PubMed PMID: 28243287; PubMed Central PMCID: PMC5316269.

5: Sengor T, Yuzbasioglu E, Aydın Kurna S, Irkec M, Altun A, Kökcen K, Yalcin NG. Dacryoadenitis and extraocular muscle inflammation associated with contact lens-related Acanthamoeba keratitis: A case report and review of the literature. Orbit. 2017 Feb;36(1):43-47. doi: 10.1080/01676830.2016.1243132. Epub 2016 Nov 22. Review. PubMed PMID: 27874294.

6: Kwok PW, Kam KW, Jhanji V, Young AL. Painless Acanthamoeba Keratitis with Normal Vision. Optom Vis Sci. 2017 Mar;94(3):432-435. doi: 10.1097/OPX.0000000000001023. PubMed PMID: 27870779.

7: Reichart-Peter S, Manousaridis K, Dirschmid H, Mennel S. [Good outcome in Acanthamoeba keratitis]. Ophthalmologe. 2017 Jul;114(7):653-655. doi: 10.1007/s00347-016-0350-5. German. PubMed PMID: 27558689.

8: Carnt N, Robaei D, Watson SL, Minassian DC, Dart JK. The Impact of Topical Corticosteroids Used in Conjunction with Antiamoebic Therapy on the Outcome of Acanthamoeba Keratitis. Ophthalmology. 2016 May;123(5):984-90. doi: 10.1016/j.ophtha.2016.01.020. Epub 2016 Mar 5. PubMed PMID: 26952591.

9: Sarnicola E, Sarnicola C, Sabatino F, Tosi GM, Perri P, Sarnicola V. Early Deep Anterior Lamellar Keratoplasty (DALK) for Acanthamoeba Keratitis Poorly Responsive to Medical Treatment. Cornea. 2016 Jan;35(1):1-5. doi: 10.1097/ICO.0000000000000681. PubMed PMID: 26562819.

10: Sunada A, Kimura K, Nishi I, Toyokawa M, Ueda A, Sakata T, Suzuki T, Inoue Y, Ohashi Y, Asari S, Iwatani Y. In vitro evaluations of topical agents to treat Acanthamoeba keratitis. Ophthalmology. 2014 Oct;121(10):2059-65. doi: 10.1016/j.ophtha.2014.04.013. Epub 2014 May 29. PubMed PMID: 24880905.

11: Siddiqui R, Chaudhry T, Lakhundi S, Ahmad K, Khan NA. Failure of chemotherapy in the first reported cases of Acanthamoeba keratitis in Pakistan. Pathog Glob Health. 2014 Jan;108(1):49-52. doi: 10.1179/2047773213Y.0000000124. Epub 2013 Dec 27. PubMed PMID: 24548160; PubMed Central PMCID: PMC4083167.

12: Patel DV, McGhee CNj. Presumed late recurrence of Acanthamoeba keratitis exacerbated by exposure to topical corticosteroids. Oman J Ophthalmol. 2013 Sep;6(Suppl 1):S40-2. doi: 10.4103/0974-620X.122295. PubMed PMID: 24391372; PubMed Central PMCID: PMC3872843.

13: Szentmáry N, Daas L, Matoula P, Goebels S, Seitz B. [Acanthamoeba keratitis]. Ophthalmologe. 2013 Dec;110(12):1203-10; quiz 1211. doi: 10.1007/s00347-013-2981-0. German. PubMed PMID: 24337209.

14: Erdem E, Evcil Y, Yagmur M, Eroglu F, Koltas S, Ersoz R. Non-contact lens use-related Acanthamoeba keratitis in southern Turkey: evaluation of risk factors and clinical features. Eur J Ophthalmol. 2014 Mar-Apr;24(2):164-72. doi: 10.5301/ejo.5000357. Epub 2013 Sep 5. PubMed PMID: 24030538.

15: Polat ZA, Walochnik J, Obwaller A, Vural A, Dursun A, Arici MK. Miltefosine and polyhexamethylene biguanide: a new drug combination for the treatment of Acanthamoeba keratitis. Clin Exp Ophthalmol. 2014 Mar;42(2):151-8. doi: 10.1111/ceo.12120. Epub 2013 May 21. PubMed PMID: 23601234.

16: Behrens-Baumann W, Seibold M, Hofmüller W, Walter S, Haeberle H, Wecke T, Tammer I, Tintelnot K. Benefit of polyhexamethylene biguanide in Fusarium keratitis. Ophthalmic Res. 2012;48(4):171-6. doi: 10.1159/000337140. Epub 2012 Jun 16. PubMed PMID: 22710976.

17: Yamazoe K, Yamamoto Y, Shimazaki-Den S, Shimazaki J. Visual outcome in Japanese patients with Acanthamoeba keratitis. Eye (Lond). 2012 Apr;26(4):517-22. doi: 10.1038/eye.2011.366. Epub 2012 Jan 13. PubMed PMID: 22241017; PubMed Central PMCID: PMC3325582.

18: Li ML, Shih MH, Huang FC, Tseng SH, Chen CC. Treatment of early Acanthamoeba keratitis with alcohol-assisted epithelial debridement. Cornea. 2012 Apr;31(4):442-6. doi: 10.1097/ICO.0b013e31823f091a. PubMed PMID: 22236786.

19: Moreno-Montañés J, Barrio-Barrio J, De-Nova E, Werner L. Lens epithelial cell death secondary to acanthamoeba keratitis: absence of capsular bag opacification six years after cataract surgery. Case Rep Ophthalmol. 2011 Sep;2(3):354-9. doi: 10.1159/000334785. Epub 2011 Dec 2. PubMed PMID: 22220159; PubMed Central PMCID: PMC3250659.

20: Kashiwabuchi RT, Carvalho FR, Khan YA, de Freitas D, Foronda AS, Hirai FE, Campos MS, McDonnell PJ. Assessing efficacy of combined riboflavin and UV-A light (365 nm) treatment of Acanthamoeba trophozoites. Invest Ophthalmol Vis Sci. 2011 Dec 9;52(13):9333-8. doi: 10.1167/iovs.11-8382. PubMed PMID: 22058341.